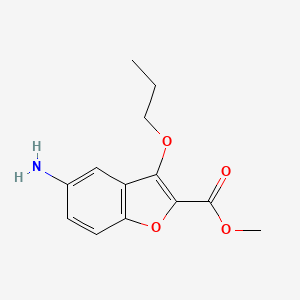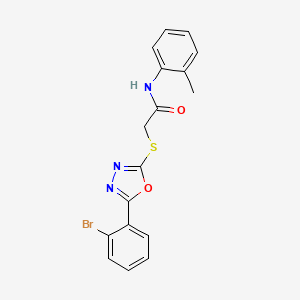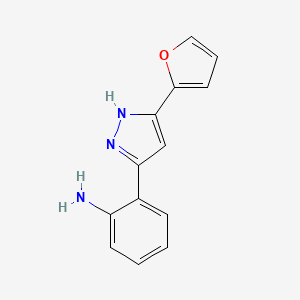![molecular formula C20H21N3O2S B11784774 Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate](/img/structure/B11784774.png)
Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate is a chemical compound with the molecular formula C20H21N3O2S. It is a derivative of benzo[d]isothiazole and piperidine, featuring a benzyl carbamate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate typically involves the reaction of benzo[d]isothiazole derivatives with piperidine and benzyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate linkage .
-
Step 1: : Synthesis of benzo[d]isothiazole derivative.
- Reactants: 2-aminobenzenethiol and a suitable aldehyde.
- Conditions: Reflux in ethanol or methanol.
- Product: Benzo[d]isothiazole derivative.
-
Step 2: : Formation of piperidine derivative.
- Reactants: Benzo[d]isothiazole derivative and piperidine.
- Conditions: Reflux in an appropriate solvent such as toluene or dichloromethane.
- Product: 1-(benzo[d]isothiazol-3-yl)piperidine.
-
Step 3: : Formation of this compound.
- Reactants: 1-(benzo[d]isothiazol-3-yl)piperidine and benzyl chloroformate.
- Conditions: Presence of a base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).
- Product: this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[d]isothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates
Aplicaciones Científicas De Investigación
Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anti-cancer properties
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding
Materials Science: It is explored for its potential use in the synthesis of novel polymers and materials with unique properties
Industry: It serves as an intermediate in the synthesis of other complex organic molecules
Mecanismo De Acción
The mechanism of action of Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The benzo[d]isothiazole moiety is crucial for binding to the active site of the target enzyme, while the piperidine and carbamate groups enhance its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)carbamate
- tert-Butyl ((1-(benzo[d]isothiazol-3-yl)piperidin-2-yl)methyl)carbamate
- 3-(Piperazin-1-yl)benzo[d]isothiazole monohydrochloride .
Uniqueness
Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate is unique due to its specific structural features, such as the position of the piperidine ring and the benzyl carbamate group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C20H21N3O2S |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
benzyl N-[1-(1,2-benzothiazol-3-yl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C20H21N3O2S/c24-20(25-14-15-7-2-1-3-8-15)21-16-9-6-12-23(13-16)19-17-10-4-5-11-18(17)26-22-19/h1-5,7-8,10-11,16H,6,9,12-14H2,(H,21,24) |
Clave InChI |
JJNMLOGYBRAKJY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=NSC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


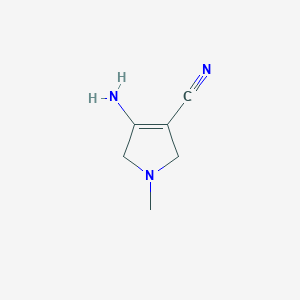

![2-Allyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11784710.png)
![Ethyl 3-(2,2,2-trifluoroethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11784717.png)
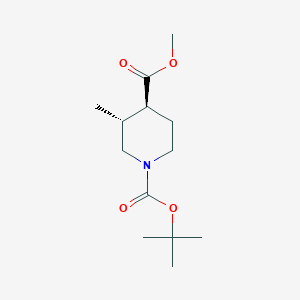
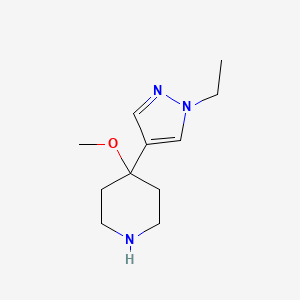
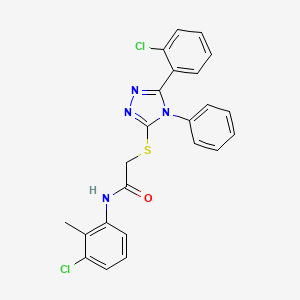
![Ethyl 3-(3-methylbenzo[d]isoxazol-6-yl)-3-oxopropanoate](/img/structure/B11784739.png)


